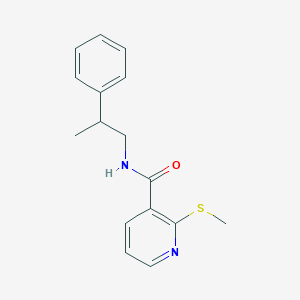![molecular formula C12H18N6OS B2571779 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 1090802-23-5](/img/structure/B2571779.png)
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide typically involves the following steps:
Preparation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: : This can be achieved by reacting 4-amino-5-methyl-4H-1,2,4-triazole with thiolating agents such as thiourea.
Formation of the Sulfanyl Group: : The thiol group is then reacted with cyanocyclohexylamine to form the sulfanyl group.
Acetylation: : Finally, the sulfanyl group is acetylated to produce the desired compound.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide bond.
Reduction: : The compound can be reduced to remove the cyano group, resulting in a different functional group.
Substitution: : The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Using reducing agents such as lithium aluminum hydride.
Substitution: : Using electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Disulfides: : From the oxidation of the thiol group.
Amines: : From the reduction of the cyano group.
Substituted Amides: : From substitution reactions involving the amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide can be used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs with specific pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context and the intended application.
Comparison with Similar Compounds
Similar Compounds
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopentylpropanamide
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyanophenyl)acetamide
Uniqueness
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is unique due to its specific structural features, such as the presence of the cyanocyclohexyl group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS/c1-9-16-17-11(18(9)14)20-7-10(19)15-12(8-13)5-3-2-4-6-12/h2-7,14H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZNKZUUKUISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2571697.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[3-(2-methylphenyl)cyclobutyl]but-2-enamide](/img/structure/B2571699.png)
![3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2571700.png)
![dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine](/img/structure/B2571704.png)
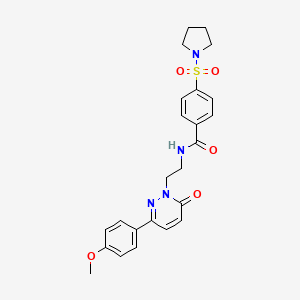
![N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline](/img/structure/B2571706.png)
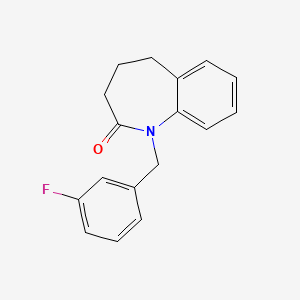
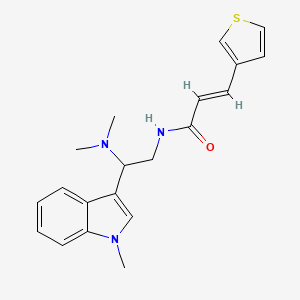
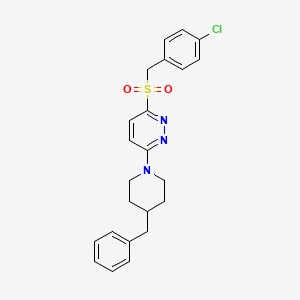
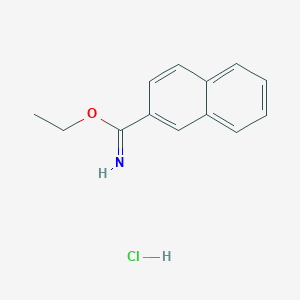
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-bromophenyl)amino)acrylonitrile](/img/structure/B2571715.png)
